molecular formula C10H14ClFIN B6191314 4-fluoro-2-iodo-N-(2-methylpropyl)aniline hydrochloride CAS No. 2648966-30-5

4-fluoro-2-iodo-N-(2-methylpropyl)aniline hydrochloride

Cat. No.: B6191314
CAS No.: 2648966-30-5
M. Wt: 329.6
InChI Key:
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Description

4-fluoro-2-iodo-N-(2-methylpropyl)aniline hydrochloride is a chemical compound with the molecular formula C10H14ClFIN. It is a derivative of aniline, where the aniline ring is substituted with fluorine and iodine atoms, and the nitrogen atom is bonded to a 2-methylpropyl group. This compound is often used in various chemical research and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-2-iodo-N-(2-methylpropyl)aniline hydrochloride typically involves multiple steps:

    Halogenation: The introduction of fluorine and iodine atoms onto the aniline ring can be achieved through electrophilic aromatic substitution reactions. Fluorination can be done using fluorine gas or other fluorinating agents, while iodination can be performed using iodine or iodine monochloride.

    Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-2-iodo-N-(2-methylpropyl)aniline hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The fluorine and iodine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding nitro or nitroso derivatives, and reduction to form amines or other reduced products.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom can be replaced with other aryl or alkyl groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, or alkoxides, and electrophiles like halogens or sulfonyl chlorides.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-fluoro-2-iodo-N-(2-methylpropyl)aniline hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique substituents.

    Medicine: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-fluoro-2-iodo-N-(2-methylpropyl)aniline hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The fluorine and iodine atoms can participate in hydrogen bonding and halogen bonding interactions, while the 2-methylpropyl group can influence the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of the target molecules and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    4-fluoro-2-iodoaniline: Lacks the 2-methylpropyl group, making it less lipophilic.

    4-fluoro-N-(2-methylpropyl)aniline: Lacks the iodine atom, affecting its reactivity in coupling reactions.

    2-iodo-N-(2-methylpropyl)aniline: Lacks the fluorine atom, altering its electronic properties.

Uniqueness

4-fluoro-2-iodo-N-(2-methylpropyl)aniline hydrochloride is unique due to the presence of both fluorine and iodine atoms, which provide distinct electronic and steric effects. The 2-methylpropyl group further enhances its lipophilicity and potential biological activity, making it a valuable compound in various research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-fluoro-2-iodo-N-(2-methylpropyl)aniline hydrochloride involves the reaction of 4-fluoro-2-iodoaniline with 2-methylpropylamine followed by hydrochloric acid treatment to obtain the final product.", "Starting Materials": [ "4-fluoro-2-iodoaniline", "2-methylpropylamine", "Hydrochloric acid" ], "Reaction": [ "Step 1: 4-fluoro-2-iodoaniline is dissolved in a suitable solvent such as ethanol or methanol.", "Step 2: 2-methylpropylamine is added to the reaction mixture and stirred at room temperature for several hours.", "Step 3: The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the final product, 4-fluoro-2-iodo-N-(2-methylpropyl)aniline hydrochloride.", "Step 4: The product is isolated by filtration, washed with a suitable solvent, and dried under vacuum." ] }

CAS No.

2648966-30-5

Molecular Formula

C10H14ClFIN

Molecular Weight

329.6

Purity

95

Origin of Product

United States

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